molecular formula C66H115N11O15 B13840120 [(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate

[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate

Cat. No.: B13840120
M. Wt: 1302.7 g/mol
InChI Key: ILAITBBGZPPMSX-IFPBLRPDSA-N
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Description

The compound [(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate involves multiple steps, each requiring precise control of reaction conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple oxygen-containing functional groups makes it susceptible to oxidation reactions.

    Reduction: Certain functional groups within the molecule can be reduced under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly at positions where functional groups are attached.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in the replacement of functional groups with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex organic synthesis and reaction mechanisms.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Its structure allows it to bind to specific proteins or enzymes, making it a potential candidate for studying biochemical pathways.

Medicine

The compound’s potential therapeutic properties are explored in medicine. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In industry, the compound may be used as a precursor for synthesizing other complex molecules or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its highly complex structure and the presence of multiple chiral centers. This complexity gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C66H115N11O15

Molecular Weight

1302.7 g/mol

IUPAC Name

[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate

InChI

InChI=1S/C66H115N11O15/c1-26-47-62(86)71(19)35-52(80)72(20)48(31-36(2)3)59(83)70-53(40(10)11)65(89)73(21)49(32-37(4)5)58(82)67-43(15)57(81)68-44(16)61(85)74(22)50(33-38(6)7)63(87)75(23)51(34-39(8)9)64(88)76(24)54(41(12)13)66(90)77(25)55(60(84)69-47)56(92-46(18)79)42(14)29-27-28-30-91-45(17)78/h27-28,36-44,47-51,53-56H,26,29-35H2,1-25H3,(H,67,82)(H,68,81)(H,69,84)(H,70,83)/b28-27+/t42-,43+,44-,47+,48+,49+,50+,51+,53+,54?,55+,56-/m1/s1

InChI Key

ILAITBBGZPPMSX-IFPBLRPDSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/COC(=O)C)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCOC(=O)C)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

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